molecular formula C7H5BrF3NO B1273069 5-Bromo-2-(trifluoromethoxy)aniline CAS No. 886762-08-9

5-Bromo-2-(trifluoromethoxy)aniline

Cat. No. B1273069
M. Wt: 256.02 g/mol
InChI Key: FOJWHUFRHXEUBA-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(trifluoromethoxy)aniline is a brominated and trifluoromethoxy-substituted aniline derivative. Anilines are fundamental structures in chemical synthesis, often serving as precursors to various pharmaceuticals, agrochemicals, and other functional materials due to their amine group, which is a versatile handle for further chemical transformations .

Synthesis Analysis

The synthesis of brominated anilines can be achieved through various methods. One approach involves the use of molecular bromine adsorbed on zeolite 5A for the selective monobromination of aniline derivatives, yielding monobromoanilines with high selectivity . Another method reported the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, from 4-trifluoromethoxy aniline using bromine and hydrogen peroxide as brominating agents . Additionally, a transition metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones has been described, showcasing the ability to synthesize anilines with challenging substitution patterns .

Molecular Structure Analysis

The molecular structure of brominated anilines can be characterized by various spectroscopic techniques. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline were investigated using FT-IR and FT-Raman spectroscopy, and the influence of the chlorine substituent on the vibrational wavenumbers was discussed . The molecular orbital calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis, provide insights into the electron density distribution within the molecule .

Chemical Reactions Analysis

Brominated anilines can undergo a variety of chemical reactions. For example, Ru(bpy)3Cl2 has been used as a photocatalyst for the visible-light-induced fluoroalkylation of anilines, enabling the installation of amino and fluoroalkyl moieties and further transformation into various functional molecules . The radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence demonstrates the reactivity of brominated pyridines, which are structurally similar to brominated anilines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated anilines are influenced by the presence of bromine and other substituents. The crystal structure of a bromo-aniline derivative was determined by single-crystal X-ray diffraction, revealing intermolecular π-π interactions within the crystal structure . The thermodynamic parameters and reactivity of these compounds can be studied through temperature-dependent correlation graphs and molecular electrostatic potential (MEP) surfaces .

Scientific Research Applications

  • Chemical Synthesis

    • This compound is often used as a reagent in the synthesis of other complex molecules .
    • It can be used in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry .
  • Proteomics Research

    • The compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
  • Chemical Synthesis

    • As a chemical reagent, this compound is often used in the synthesis of other complex molecules .
    • It can be used in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry .
  • Proteomics Research

    • This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
  • Inhibitor Synthesis

    • Although not exactly the same compound, a similar compound “2-Bromo-5-(trifluoromethyl)aniline” has been used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease . It’s possible that “5-Bromo-2-(trifluoromethoxy)aniline” could have similar applications.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P280, P304, P305, P338, P340, P351, P405 . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJWHUFRHXEUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381416
Record name 5-bromo-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethoxy)aniline

CAS RN

886762-08-9
Record name 5-bromo-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(trifluoromethoxyphenyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Caruso, B Valsasina, D Ballinari, J Bertrand… - Bioorganic & medicinal …, 2012 - Elsevier
The discovery and characterization of two new chemical classes of potent and selective Polo-like kinase 1 (PLK1) inhibitors is reported. For the most interesting compounds, we discuss …
Number of citations: 22 www.sciencedirect.com
J Gras - Drugs of the Future, 2020 - access.portico.org
Polo-like kinases (PLKs) are a family of serine/threonine kinases that regulate paramount processes in the mitotic phase of the cell cycle. Among the 5 human PLK isoforms, PLK1 is the …
Number of citations: 2 access.portico.org
JA Spicer, CK Miller, PD O'Connor, J Jose… - European Journal of …, 2017 - Elsevier
The structure-activity relationships for a series of arylsulphonamide-based inhibitors of the pore-forming protein perforin have been explored. Perforin is a key component of the human …
Number of citations: 7 www.sciencedirect.com

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